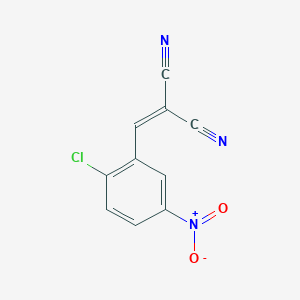
(2-chloro-5-nitrobenzylidene)malononitrile
Descripción general
Descripción
(2-chloro-5-nitrobenzylidene)malononitrile, also known as CS gas, is a chemical compound used as a riot control agent. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. CS gas is widely used by law enforcement agencies and military forces for crowd control purposes. The purpose of
Aplicaciones Científicas De Investigación
Toxicity and Reactivity
(2-chloro-5-nitrobenzylidene)malononitrile, also known as CS, has been the subject of various studies focusing on its toxicity and reactivity. Originally synthesized as a benzylidene malononitrile derivative, its toxic properties have been extensively investigated. It forms adducts with a range of substances like amines, n-butanethiol, Grignard reagents, hydrazoic acid, and hydrogen cyanide, reacting also with hypochlorite, water, and various oxidizing and reducing agents (Jones & Israel, 1970).
Antitumor Properties
Research dating back to 1952 explored the effects of substituted malononitriles, including this compound, on tumor growth. Certain derivatives showed notable retardation in the growth of transplantable carcinomas, indicating potential antitumor properties (Gal, Fung, & Greenberg, 1952).
Chemical Synthesis Applications
In the field of chemical synthesis, this compound has been used in the preparation of various chemical compounds. For instance, its reaction with piperidine and 1-naphthol was investigated for the synthesis of naphtho[1,2-b]pyrans (Dell, Bloxham, & Smith, 1994).
Detection of Cyanide in Water
A novel application of malononitrile derivatives, including this compound, is in the detection of cyanide in water. Research on chromogenic devices has demonstrated their effectiveness in identifying cyanide ions, with potential implications for environmental monitoring (Schramm, Menger, & Machado, 2016).
Medical Research
Medical research has also explored the use of this compound derivatives. One study showed that tyrphostin AG-126, a derivative, enhances the resistance of insulin-producing beta-cells to oxidants and inflammatory cytokines (Turpaev & Welsh, 2016).
Polymer Synthesis
In the realm of polymer science, malononitrile, including its (2-chloro-5-nitrobenzylidene) derivative, has been utilized in the synthesis of various polymers. One study detailed the polycondensation of malononitrile with benzyl chloride, leading to the production of dibenzylmalononitrile (Kawabata, Matsubara, & Yamashita, 1973).
Propiedades
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-10-2-1-9(14(15)16)4-8(10)3-7(5-12)6-13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHYGVNLFPXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354885 | |
| Record name | Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3138-22-5 | |
| Record name | Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)


![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)



![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
